Hdac-IN-4

Overview

Description

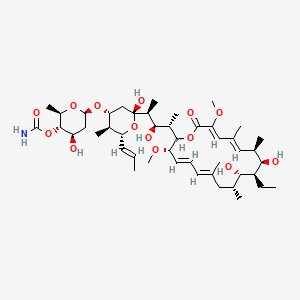

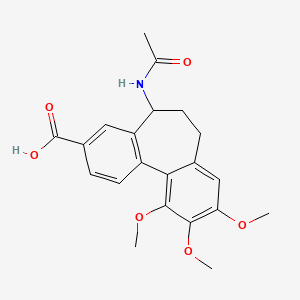

Hdac-IN-4 is a selective inhibitor of HDAC6 and HDAC10 . It has been shown to have antitumoral activity . The compound’s molecular weight is 335.4 and its formula is C20H21N3O2 .

Molecular Structure Analysis

The molecular structure of Hdac-IN-4 consists of 20 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 335.16 .

Chemical Reactions Analysis

While specific chemical reactions involving Hdac-IN-4 are not detailed in the available literature, HDAC inhibitors in general have been studied for their interactions with histone deacetylases . These enzymes play crucial roles in numerous cellular processes, and their inhibition can have significant effects on cell function .

Physical And Chemical Properties Analysis

Hdac-IN-4 is a solid compound . It has a solubility of 50 mg/mL in DMSO, which can be achieved through ultrasonic treatment, warming, and heating to 60°C . The compound should be stored at -20°C for up to 3 years in powder form, or up to 2 years at 4°C . In solvent, it can be stored for up to 6 months at -80°C, or up to 1 month at -20°C .

Scientific Research Applications

Early Embryonic Development

Hdac-IN-4, as a Histone Deacetylase inhibitor (HDACi), has been used in research on early mouse embryos . It plays a crucial role in the control of gene expression and has shown potential in maintaining cellular undifferentiated states in early embryos . The application of selective HDACi in early embryos has been found to significantly affect zygotic gene activation (ZGA) in four aspects: RNA splicing, cell cycle regulation, autophagy, and transcription factor regulation .

Cancer Therapy

HDAC inhibitors have shown potential in cancer therapy . They can suppress the proliferation of multiple cancer cells or impede the transition of tumor cells toward a malignant phenotype . The inhibitors can facilitate malignant cell growth and survival by preventing the expression of cell cycle checkpoints, downregulating the immune response, and reducing apoptosis .

Gene Expression Regulation

HDACs play a significant role in gene silencing . By inhibiting HDACs, Hdac-IN-4 can affect the balance between histone acetylation and deacetylation, thereby influencing gene expression .

Neurodegenerative Diseases

Disorders of HDACs expression are linked to the development of many types of neurodegenerative diseases . Therefore, Hdac-IN-4, as an HDAC inhibitor, could potentially be used in the treatment of these diseases .

Drug Design and Development

Hdac-IN-4 can serve as a molecular target for the design of new efficient drugs . Several HDAC inhibitors are currently under clinical research for cancer therapy, and some have already been approved by the Food and Drug Administration (FDA) .

Imaging and Diagnosis

Compounds demonstrating inhibitory activity against HDACs, like Hdac-IN-4, can be used in the development of imaging probes for positron emission tomography (PET) and fluorescent ligands . These can facilitate early diagnosis of diseases .

Mechanism of Action

Target of Action

Hdac-IN-4 is a selective inhibitor of Histone Deacetylase 6 (HDAC6) and Histone Deacetylase 10 (HDAC10) . HDACs are enzymes that remove acetyl groups from histones and other protein regulatory factors, playing a crucial role in transcriptional regulation, cell cycle progression, and developmental events .

Mode of Action

Hdac-IN-4 interacts with its targets, HDAC6 and HDAC10, by inhibiting their enzymatic activity . This inhibition leads to an increase in the acetylation of histones, which is generally associated with an increase in chromatin accessibility for transcription factors and specific effects on gene expression .

Biochemical Pathways

The inhibition of HDACs by Hdac-IN-4 affects various biochemical pathways. HDACs play a key role in the deacetylation of histone tail lysines, resulting in the compaction of DNA and suppression of transcription . By inhibiting HDACs, Hdac-IN-4 can potentially disrupt these processes, leading to changes in gene expression profiles .

Result of Action

The molecular and cellular effects of Hdac-IN-4’s action primarily involve changes in gene expression. By inhibiting HDACs, Hdac-IN-4 increases histone acetylation, leading to changes in chromatin structure and gene expression . This can have various downstream effects, including the potential to halt the proliferation and differentiation of neoplastic cells, instigate tumor cell apoptosis, and attenuate tumor-associated angiogenesis .

Action Environment

The action, efficacy, and stability of Hdac-IN-4 can be influenced by various environmental factors. For instance, the presence of other molecules, pH levels, and temperature can affect the activity of Hdac-IN-4. Additionally, the cellular environment, including the presence of other proteins and enzymes, can also impact the effectiveness of Hdac-IN-4 .

Future Directions

HDAC inhibitors, including Hdac-IN-4, have shown promise in preclinical and clinical studies for the treatment of various types of cancer . Future research will likely focus on further elucidating the mechanisms of action of these compounds, optimizing their selectivity and potency, and exploring their potential in combination therapies .

properties

IUPAC Name |

N-(2-aminophenyl)-4-[1-[(1,3-dimethylpyrazol-4-yl)methyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O/c1-17-21(15-28(2)27-17)16-29-13-11-19(12-14-29)18-7-9-20(10-8-18)24(30)26-23-6-4-3-5-22(23)25/h3-10,15,19H,11-14,16,25H2,1-2H3,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDZMASHNBKTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CCC(CC2)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hdac-IN-4 | |

CAS RN |

934828-12-3 | |

| Record name | CXD-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934828123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CXD101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16182 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zabadinostat | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TNV87ICD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

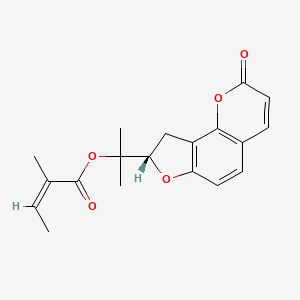

![2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one](/img/structure/B1669304.png)